molecular formula C21H31N3OS B11960606 3-(4-Decyloxyphenyl)-4-prop-2-enyl-1,2,4-triazoline-5-thione

3-(4-Decyloxyphenyl)-4-prop-2-enyl-1,2,4-triazoline-5-thione

Cat. No.: B11960606
M. Wt: 373.6 g/mol
InChI Key: JEWLDXQRJDIVMF-UHFFFAOYSA-N
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Description

4-Allyl-5-(4-(decyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a compound belonging to the class of 1,2,4-triazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(4-(decyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of allyl isothiocyanate with 4-(decyloxy)phenylhydrazine in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Allyl-5-(4-(decyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Allyl-5-(4-(decyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antifungal, antibacterial, and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent and as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-allyl-5-(4-(decyloxy)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its pharmacological effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-Allyl-5-phenyl-1,2,4-triazole-3-thione
  • 4-Allyl-5-(4-methoxyphenyl)-1,2,4-triazole-3-thione
  • 4-Allyl-5-(4-ethoxyphenyl)-1,2,4-triazole-3-thione

Properties

Molecular Formula

C21H31N3OS

Molecular Weight

373.6 g/mol

IUPAC Name

3-(4-decoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C21H31N3OS/c1-3-5-6-7-8-9-10-11-17-25-19-14-12-18(13-15-19)20-22-23-21(26)24(20)16-4-2/h4,12-15H,2-3,5-11,16-17H2,1H3,(H,23,26)

InChI Key

JEWLDXQRJDIVMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C2=NNC(=S)N2CC=C

Origin of Product

United States

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